Thioxanthone

説明

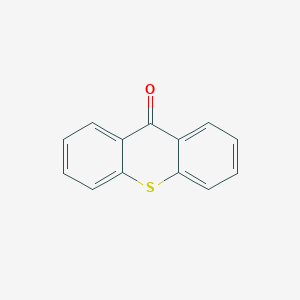

Structure

2D Structure

3D Structure

特性

IUPAC Name |

thioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8OS/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHRIQCWCFGUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060082 | |

| Record name | Thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Thioxanthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11337 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000135 [mmHg] | |

| Record name | Thioxanthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11337 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

492-22-8 | |

| Record name | Thioxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioxanthen-9-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thioxanthen-9-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Thioxanthen-9-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOK1SAC304 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Reaction Methodologies of Thioxanthen 9 One and Its Derivatives

Classical Synthetic Routes to Thioxanthen-9-one

Traditional methods for constructing the thioxanthen-9-one core often rely on condensation, cyclization, and oxidation reactions, which have been refined over many years.

Advanced and Modern Synthetic Strategies

Contemporary synthetic chemistry offers novel and highly efficient routes to thioxanthen-9-one derivatives, often employing transition-metal catalysis to achieve transformations not possible through classical methods.

Double Aryne Insertion Strategy for Complex Thioxanthones

A novel and powerful method for the synthesis of complex and highly functionalized thioxanthones involves a double aryne insertion into a carbon-sulfur double bond. chemistryviews.orgresearcher.life This strategy addresses the challenges of traditional multi-step syntheses, providing a more direct and versatile route to a wide array of thioxanthone structures. chemistryviews.orgacs.org

The reaction commences with readily accessible starting materials: o-silylaryl triflates, which serve as aryne precursors, and thioureas. chemistryviews.org The core of this methodology is the double insertion of aryne intermediates into the C═S bond of the thiourea (B124793), which is followed by hydrolysis to yield the final this compound product. researcher.liferesearchgate.net In this domino pathway, the thiourea acts as a unique reagent where its nucleophilic sulfur atom serves as an S²⁻ equivalent and its electrophilic carbon atom becomes the carbonyl source for the this compound core. chemistryviews.orgacs.org

Researchers found that among various thiocarbonyl compounds tested, N,N'-dimethylthiourea provided the best yields. chemistryviews.orgeurekalert.org This method demonstrates excellent functional group tolerance and has been successfully applied to synthesize a broad range of thioxanthones, including those with challenging structures like tetrasubstituted, asymmetric, multisubstituted, and π-extended systems. chemistryviews.orgeurekalert.org The ability to easily create π-extended thioxanthones is particularly significant, as it opens pathways to new materials with tailored electronic and optical properties for applications in organic electronics and solar cells. chemistryviews.orgeurekalert.org This straightforward, few-step process has the potential to lower production costs for various industrial chemicals and pharmaceuticals derived from these complex scaffolds. chemistryviews.org

Nucleophilic Aromatic Substitution in Thioxanthen-9-one Derivative Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the functionalization of the thioxanthen-9-one core. The electron-withdrawing nature of the carbonyl and sulfone (in thioxanthen-9-one-10,10-dioxides) groups activates the aromatic rings toward attack by nucleophiles, facilitating the displacement of a leaving group, typically a halogen. nih.gov

This method is particularly effective for introducing substituents at positions activated by the scaffold's inherent electronic properties. For instance, the 3-chloro position of 3-chloro-10,10-dioxide-thioxanthen-9-one is readily substituted by various piperidine (B6355638) and piperazine (B1678402) nucleophiles. nih.gov These reactions are often conducted under microwave-assisted conditions in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF), leading to good to excellent yields (68–99%) of the corresponding 3-amino-substituted derivatives. nih.gov

The SNAr approach has also been used to synthesize precursors for more complex heterocyclic systems. In one example, the reaction of 2-fluorobenzaldehyde (B47322) with thiophenol derivatives via SNAr was the first step in a multi-step synthesis of novel 9-aryl/alkyl thioxanthene (B1196266) compounds. acs.org This highlights the utility of SNAr in creating thioether linkages that can be used for subsequent intramolecular cyclization reactions. acs.org The versatility of the SNAr reaction makes it a cornerstone in the generation of libraries of thioxanthen-9-one derivatives for screening in drug discovery and materials science. nih.govrsc.org

Copper-Catalyzed Ullmann-Type C–N Coupling for Thioxanthones

The Ullmann-type C–N cross-coupling reaction is a vital tool for the synthesis of aminated this compound derivatives, which are of significant interest for their biological activities. nih.gov This copper-catalyzed method facilitates the formation of a carbon-nitrogen bond between the this compound scaffold and a primary or secondary amine. mdpi.com

A common application involves the substitution of a chlorine atom on the this compound ring. For example, new 1-nitrogen-substituted thioxanthones have been synthesized from 1-chloro-4-propoxy-9H-thioxanthen-9-one via a copper-catalyzed Ullmann-type C–N coupling. mdpi.com The reaction is typically carried out by heating the chlorinated this compound with the desired amine in a solvent like methanol (B129727), in the presence of a catalyst system consisting of copper(I) iodide (CuI) and a base such as potassium carbonate (K₂CO₃). nih.govmdpi.com

This methodology has been used to synthesize a variety of derivatives, including chiral aminothioxanthones by coupling with enantiomerically pure amino alcohols. mdpi.com In some cases, the initial coupling is followed by a concerted dehydrative cyclization, leading to the formation of more complex tetracyclic thioxanthene structures. nih.gov The general conditions for this transformation are summarized in the table below.

| Starting Material | Amine/Alcohol | Catalyst/Base | Conditions | Product Type | Ref |

| 1-chloro-4-propoxy-9H-thioxanthen-9-one | Secondary Amine (e.g., guanidine/urea derivatives) | CuI / K₂CO₃ | Methanol, 100°C, 48h | Aminated Tetracyclic Thioxanthenes | nih.gov |

| 1-chloro-4-propoxy-9H-thioxanthen-9-one | Chiral Amino Alcohols | CuI / K₂CO₃ | Methanol, 100°C, 48h | Chiral Aminothioxanthones | mdpi.com |

| 1-chloro-4-propoxy-9H-thioxanthen-9-one | Primary/Secondary Aliphatic Amines, Sulfamides | CuI / K₂CO₃ | Not specified | 1-Nitrogen Substituted Thioxanthones | mdpi.com |

Photochemical Activation of Aromatic Aldehydes Utilizing Thioxanthen-9-one as Photocatalyst

Thioxanthen-9-one (TXO) has emerged as a powerful organic photocatalyst, prized for its unique photophysical properties, including a high triplet energy and a relatively long triplet lifetime. rsc.org These characteristics enable it to efficiently mediate a variety of organic transformations under light irradiation. rsc.orgnih.gov

One significant application is the activation of aromatic aldehydes for the synthesis of amides, esters, and hydroxamic acids. nih.govresearchgate.net In a typical metal-free protocol, thioxanthen-9-one absorbs light (often from simple household lamps), promoting it to an excited triplet state. nih.govresearchgate.net This excited state is a potent enough oxidant to abstract a hydrogen atom from an aromatic aldehyde, generating an acyl radical. researchgate.net This key intermediate can then be trapped by various nucleophiles or undergo further reactions to form the desired products. nih.govresearchgate.net

For instance, in the presence of a chlorine source like N-chlorosuccinimide (NCS), the acyl radical can be converted to an acyl chloride in situ, which then readily reacts with amines or alcohols to yield amides or esters in good to high yields. researchgate.net The applicability of this method has been demonstrated in the synthesis of the drug Moclobemide. nih.gov Thioxanthen-9-one also acts as a photocatalyst for the oxidation of primary and secondary benzylic alcohols to the corresponding aldehydes and ketones, using molecular oxygen from the air as the green oxidant. rsc.org Its role as a versatile photocatalyst is a key area of ongoing research, with applications in polymerization, 3D printing, and green synthesis. mdpi.comacs.org

Synthesis of Organotin Derivatives

Organotin compounds are relevant to thioxanthen-9-one chemistry primarily in two contexts: as reagents for reduction reactions and as catalysts for esterification. google.comtandfonline.com Organotin hydrides, in particular, are used in organic synthesis for radical chain reactions. tandfonline.com

Dibutyltin (B87310) chloride hydride has been used to reduce various thioxanthen-9-one derivatives to their corresponding thioxanthenes. tandfonline.com The reaction proceeds quantitatively after 48 hours and is believed to involve the formation of a tributylstannyloxythioxanthyl ketyl radical as a key intermediate. tandfonline.com For example, 2-propoxythioxanthen-9-one was successfully reduced to 2-propoxythioxanthene using this method. tandfonline.com The required dibutyltin chloride hydride can be prepared via a comproportionation reaction between dibutyltin dihydride and dibutyltin dichloride. tandfonline.comtandfonline.com

In a different application, organotin compounds such as n-butyltin hydroxide (B78521) oxide and dibutyltin oxide serve as catalysts. google.comgoogle.com They have been specified as effective catalysts for the esterification of this compound-4-carboxylic acid with various alcohols to produce this compound-4-carboxylate derivatives, which are useful as photoinitiators. google.com

Synthesis of Key Thioxanthen-9-one Derivatives for Research

Synthesis of 2-(Bromomethyl)-9H-thioxanthen-9-one

2-(Bromomethyl)-9H-thioxanthen-9-one is a valuable synthetic intermediate used to introduce the thioxanthen-9-one moiety into larger molecules. ontosight.ai The bromomethyl group is highly reactive and serves as a handle for further functionalization through substitution reactions. ontosight.ai

The synthesis of this compound typically starts from the corresponding methyl-substituted precursor, such as 2-methyl-9H-thioxanthen-9-one. A common method for the conversion is a radical bromination reaction. In one reported procedure, 3-methyl-9H-thioxanthen-9-one was dissolved in cyclohexane (B81311) and heated to reflux. worktribe.com N-Bromosuccinimide (NBS) was then added as the bromine source, along with a radical initiator like benzoyl peroxide (BPO), to facilitate the bromination of the methyl group, yielding the desired 3-(bromomethyl)-9H-thioxanthen-9-one. worktribe.com A similar approach would be used for the 2-methyl isomer. The bromine atom in the resulting product is a good leaving group, making the compound an excellent precursor for creating carbon-carbon or carbon-heteroatom bonds in the development of more complex derivatives for research in medicine and materials science. ontosight.ai

Synthesis of 2-(tert-Butyl)-9H-thioxanthen-9-one

The synthesis of 2-(tert-butyl)-9H-thioxanthen-9-one typically proceeds through multi-step reaction sequences starting from more basic thioxanthene precursors. One common strategy involves the introduction of the tert-butyl group via an alkylation reaction.

A versatile approach for creating substituted thioxanthen-9-ones, which can be adapted for a tert-butyl substituent, is the Buchwald-Hartwig coupling reaction. This method involves the palladium-catalyzed cross-coupling of an aryl halide with an amine, thiol, or, in this context, a carbazole (B46965) derivative. For instance, a related compound, 2-(3,6-di-tert-butyl-9H-carbazol-9-yl)-9H-thioxanthen-9-one, is synthesized from 2-bromo-9H-thioxanthen-9-one and 3,6-di-tert-butyl-9H-carbazole. The reaction is carried out in toluene (B28343) with sodium tert-butoxide (t-BuONa) as the base, palladium(II) acetate (B1210297) (Pd(OAc)2) as the catalyst, and P(t-Bu)3·HBF4 as the ligand, at a temperature of 120 °C for 24 hours. researchgate.net This general strategy suggests that direct C-C bond formation to introduce a tert-butyl group could be similarly explored.

| Reactants | Reagents & Conditions | Product |

| 2-Bromo-9H-thioxanthen-9-one, 3,6-di-tert-butyl-9H-carbazole | t-BuONa, Pd(OAc)₂, P(t-Bu)₃·HBF₄, Toluene, 120 °C, 24h | 2-(3,6-Di-tert-butyl-9H-carbazol-9-yl)-9H-thioxanthen-9-one |

Synthesis of 2-(Trifluoromethyl)-9H-thioxanthen-9-one

2-(Trifluoromethyl)-9H-thioxanthen-9-one is a key intermediate in the synthesis of pharmaceuticals like Flupentixol. One established synthetic route begins with the condensation of o-mercaptobenzoic acid and p-chlorobenzotrifluoride. This reaction forms the intermediate 2-(p-trifluoromethylphenylthio)benzoic acid. Subsequent intramolecular cyclization and dehydration of this intermediate, typically using a strong acid like concentrated sulfuric acid, yields the final product. chemicalbook.com

An alternative method involves the reaction of o-mercaptobenzoic acid with p-methylsulfonyl phenylfluoroform in an organic solvent, in the presence of an inorganic acid binder and a catalyst, to generate 2-(trifluoromethyl)phenylthiobenzoic acid. This is followed by a cyclization dehydration reaction to produce 2-(trifluoromethyl)-9H-thioxanthen-9-one. chemicalbook.com The synthesis of related derivatives can also be achieved through a Grignard reaction, where phenyl or benzyl (B1604629) magnesium chloride is added to the ketone group of 2-(trifluoromethyl)-9H-thioxanthen-9-one to form tertiary alcohols. google.comcdnsciencepub.com

| Starting Materials | Key Steps | Product |

| o-Mercaptobenzoic acid, p-Chlorobenzotrifluoride | Condensation, then cyclization/dehydration with H₂SO₄ | 2-(Trifluoromethyl)-9H-thioxanthen-9-one |

| o-Mercaptobenzoic acid, p-Methylsulfonyl phenylfluoroform | Condensation, then cyclization/dehydration | 2-(Trifluoromethyl)-9H-thioxanthen-9-one |

| 2-(Trifluoromethyl)-9H-thioxanthen-9-one, Phenyl magnesium chloride | Grignard Reaction | 9-phenyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol |

Synthesis of 2-Methyl-9H-Thioxanthen-9-one

The synthesis of 2-methyl-9H-thioxanthen-9-one can be accomplished through the condensation of thiosalicylic acid (TSA) or dithiosalicylic acid (DTSA) with toluene in the presence of concentrated sulfuric acid. This reaction facilitates both the substitution onto the toluene ring and the subsequent ring closure to form the thioxanthenone structure. chemicalbook.com

Another well-established method is the Ullmann condensation. This involves the reaction of 2-bromobenzoic acid with 4-methylthiophenol (p-thiocresol) to prepare 2-carboxy-4'-methyldiphenyl sulfide (B99878). This intermediate is then cyclized using concentrated sulfuric acid to yield a mixture of 2- and 4-methylthioxanthones. rsc.org Specifically, 2-carboxy-4'-methyldiphenyl sulfide cyclizes to give 2-methylthis compound. rsc.org

| Method | Reactants | Reagents & Conditions | Product |

| Acid-catalyzed condensation | Thiosalicylic acid/Dithiosalicylic acid, Toluene | Concentrated H₂SO₄ | 2-Methyl-9H-thioxanthen-9-one |

| Ullmann condensation & Cyclization | 2-Bromobenzoic acid, 4-Methylthiophenol | Cu bronze (Ullmann), then concentrated H₂SO₄ (Cyclization) | 2-Methyl-9H-thioxanthen-9-one |

Synthesis of 3-Substituted Thioxanthen-9-one-10,10-dioxides

A more direct approach to the this compound-10,10-dioxide core is the palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones. This method provides a facile and scalable route to these compounds. The oxidation of pre-formed thioxanthones using reagents like hydrogen peroxide in acetic acid is another common method to access the corresponding 10,10-dioxides. rsc.org

| Synthetic Strategy | Key Intermediate/Starting Material | Reaction Type | Product Class |

| Regioselective Synthesis & Functionalization | 3-Chlorothioxanthen-9-one-10,10-dioxide | Microwave-assisted Pd-catalyzed coupling | 3-Substituted Thioxanthen-9-one-10,10-dioxides |

| Sulfonylative Homocoupling | Substituted Benzophenones | Pd-catalyzed reaction | 9H-Thioxanthen-9-one 10,10-dioxides |

| Oxidation | Substituted Thioxanthones | Oxidation (e.g., H₂O₂/AcOH) | Thioxanthen-9-one-10,10-dioxides |

Synthesis of Aminothis compound Derivatives

Aminothis compound derivatives can be prepared through various synthetic pathways. One common method is the reduction of a corresponding nitro-thioxanthone. For example, a 2-nitro substituent can be reduced to the primary amine using iron powder. This amine can then undergo further reactions such as acylation and alkylation to produce a diverse range of derivatives.

Another important route is through nucleophilic aromatic substitution (SNAr) reactions. Chlorinated thioxanthones serve as excellent precursors for this purpose. For instance, 1-chloro-4-hydroxy-9H-thioxanthen-9-one can be reacted with various primary amines to synthesize a library of 1-amino-substituted thioxanthones. The synthesis of 2-(didodecylamino)-9H-thioxanthen-9-one has been achieved via a Buchwald-Hartwig amination from 2-bromo-9H-thioxanthen-9-one and didodecylamine, using a palladium catalyst (Pd(OAc)2), a phosphine (B1218219) ligand (RuPhos), and a base (Cs2CO3) in a toluene/t-BuOH solvent system at 120 °C.

| Method | Starting Material | Key Reagents/Steps | Product Class |

| Reduction of Nitro Group | Nitro-thioxanthone | Fe, then optional acylation/alkylation | Aminothioxanthones |

| Nucleophilic Aromatic Substitution | Chlorinated this compound | Primary amines | Aminothioxanthones |

| Buchwald-Hartwig Amination | 2-Bromo-9H-thioxanthen-9-one | Didodecylamine, Pd(OAc)₂, RuPhos, Cs₂CO₃ | 2-Aminothis compound derivatives |

Synthesis of Schiff Base Derivatives of Thioxanthones

Schiff base derivatives of thioxanthones are typically synthesized through the condensation reaction of a thioxanthen-9-one containing a primary amino group, or by reacting the ketone moiety of thioxanthen-9-one itself with an appropriate amine. A common method involves the reaction of an amino-thioxanthone with an aldehyde or ketone.

Alternatively, Schiff bases can be formed directly from the thioxanthen-9-one core. A study details the synthesis of a series of Schiff bases by reacting 2-bromo-9H-thioxanthen-9-one with various amine compounds. The reaction is carried out in absolute ethanol (B145695) with a few drops of glacial acetic acid as a catalyst, under reflux conditions for 8-10 hours. The resulting imine, or Schiff base, is typically a colored precipitate that can be purified by recrystallization.

| Reactants | Reagents & Conditions | Product Class |

| 2-Bromo-9H-thioxanthen-9-one, Amine compound | Absolute ethanol, Glacial acetic acid (cat.), Reflux (8-10h) | Schiff Base Derivatives of this compound |

| 2-Bromo-9H-thioxanthen-9-one, 1,2-Diaminophenyl | Absolute ethanol, Glacial acetic acid (cat.), Reflux (10h) | N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]benzene-1,2-diamine |

| 2-Bromo-9H-thioxanthen-9-one, 2-Aminobenzothiazole | Absolute ethanol, Glacial acetic acid (cat.), Reflux (10h) | N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]-1,3-benzothiazol-2-amine |

Reaction Mechanisms and Pathways

The synthesis of the thioxanthen-9-one scaffold and its derivatives proceeds through several distinct mechanistic pathways.

The most traditional method, the acid-catalyzed cyclization of an o-(phenylthio)benzoic acid, is an electrophilic aromatic substitution reaction. In concentrated sulfuric acid, the carboxylic acid is protonated, and subsequent loss of water generates a highly electrophilic acylium ion. This acylium ion then attacks the adjacent phenyl ring, leading to the formation of the tricyclic ketone after deprotonation. chemicalbook.com

A more recent method for this compound synthesis involves the reaction of o-silylaryl triflates and thioureas, which generates a benzyne (B1209423) intermediate. A plausible mechanism proposes a formal [2+2] cycloaddition of the benzyne with the thiourea. This is followed by a ring-opening and a second aryne insertion into the C=S double bond, ultimately leading to the this compound structure after hydrolysis.

The formation of Schiff bases from the ketone group of thioxanthen-9-one follows a nucleophilic addition-elimination mechanism. An amine acts as the nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. This intermediate is unstable and subsequently eliminates a molecule of water, either through an acid or base-catalyzed pathway, to form the stable C=N double bond of the Schiff base.

The synthesis of thioxanthen-9-one-10,10-dioxides via Pd-catalyzed sulfonylative homocoupling of 2-halobenzophenones is thought to begin with the formation of a palladium oxidative addition complex. This complex then undergoes insertion of SO₂, generated from sodium dithionite, to form a Pd-chelated arylsulfinate intermediate. Subsequent intramolecular C-S bond formation and reductive elimination of the palladium catalyst yield the final product.

Reduction Mechanisms of Thioxanthen-9-ones

The reduction of thioxanthen-9-ones can proceed through various mechanisms, often yielding thioxanthenes or thioxanthen-9-ols. One notable method involves the use of dibutyltin chloro hydride (Bu2SnClH), which reduces substituted thioxanthen-9-ones to their corresponding thioxanthenes. tandfonline.com For instance, 2-propoxythioxanthen-9-one and 2-chloro-4-methylthioxanthen-9-one are effectively reduced by this reagent. tandfonline.com The mechanism of this hydrostannation reaction is proposed to involve the formation of a tributylstannyloxythioxanthyl ketyl radical as an intermediate. tandfonline.comresearchgate.net

Another common reducing agent, sodium borohydride (B1222165) (NaBH4), in a mixture of isopropyl alcohol and THF, can convert thioxanthen-9-one to thioxanthen-9-ol. chemspider.com Similarly, lithium aluminum hydride (LiAlH4) is used to reduce thioxanthen-9-one to thioxanthen-9-ol. tandfonline.com The resulting thioxanthen-9-ol can then undergo further reactions. For example, azeotropic dehydration with bis(tributyltin) oxide yields 9-tributylstannyloxythioxanthen, which can be subsequently reduced to thioxanthene. tandfonline.com

The reduction of nitro-substituted thioxanthen-9-ones, such as 2-nitro-9H-thioxanthen-9-one, can be achieved using tin(II) chloride in acetic acid to produce the corresponding amino derivative, 2-amino-thioxanthen-9-one. chemspider.com

Photochemical Pathways and Reactivity with Amines

Thioxanthen-9-one and its derivatives are well-known for their photochemical reactivity, often acting as photosensitizers. tandfonline.comsmolecule.com Upon absorption of light, thioxanthen-9-one forms a triplet excited state which can interact with other molecules. scielo.br In the presence of amines, the triplet excited state of thioxanthen-9-one can be photoreduced. tandfonline.comsmolecule.com This process often occurs via a charge-transfer or exciplex intermediate, leading to the formation of a thioxanthyl ketyl radical and an aminoalkyl radical. tandfonline.comscielo.br

The interaction with tertiary amines can lead to the formation of an ion-radical pair, which then forms the ketyl/alkylamino radical pair through hydrogen transfer. scielo.br This reactivity is fundamental to their use as photoinitiators in polymerization processes. smolecule.commdpi.com For example, 2,4-diethyl-thioxanthen-9-one derivatives are efficient in photoreduction processes with amines like ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) and N-phenylglycine (NPG), where the electron transfer from the amine to the excited this compound is thermodynamically favorable. mdpi.com

Electrophilic Substitution Reactions of the Thioxanthen-9-one Ring System

The thioxanthen-9-one ring system is susceptible to electrophilic substitution reactions. ontosight.aicymitquimica.com The presence of the sulfur atom and the carbonyl group influences the regioselectivity of these reactions. For instance, the synthesis of thioxanthen-9-one itself can be achieved through a Friedel-Crafts acylation of diphenyl sulfide with phosgene (B1210022), catalyzed by aluminum chloride. chemicalbook.comwikipedia.org

Further electrophilic substitution can introduce various functional groups onto the aromatic rings. Iodine-catalyzed reactions of thioxanthen-9-ol (the reduced form of thioxanthen-9-one) with indoles lead to the formation of thioxanthene-indole derivatives through electrophilic substitution at the 9-position. rsc.orgrsc.org

Cycloaddition Reactions Involving Thioxanthen-9-one

Thioxanthen-9-one and its derivatives can participate in cycloaddition reactions. ontosight.ai Photochemical [2+2] cycloadditions are a known reaction pathway for this compound derivatives. chemicalbook.com The photochemical reaction of thioxanthene-9-thione (a related compound) with allenes proceeds via a short-lived 1,4-biradical intermediate, which arises from the quenching of the thione's triplet state. rsc.org

Additionally, 1,3-dipolar cycloaddition reactions have been reported. For example, nitrile imines react with 9H-thioxanthen-9-thione to afford spiro-thioxanthene-9',2- tandfonline.comsmolecule.comscielo.brthiadiazole derivatives. capes.gov.br

Nucleophilic Reactions at the Ketone Group

The carbonyl group at the 9-position of the thioxanthen-9-one scaffold is a primary site for nucleophilic attack. smolecule.comossila.com This reactivity allows for the functionalization and derivatization of the molecule. For example, the synthesis of axially chiral thioxanthenes can be achieved through the reaction of 2-(trifluoromethyl)thioxanthen-9-one (B139428) with organolithium compounds. ossila.com

Derivatives of thioxanthen-9-one can also undergo nucleophilic aromatic substitution. For instance, halogenated thioxanthenes can react with sodium methoxide (B1231860) to produce methoxy-substituted derivatives. The electron-withdrawing properties of the carbonyl and sulfone groups in thioxanthen-9-one-10,10-dioxides facilitate nucleophilic aromatic displacement at other positions on the ring system, such as the reaction of 3-chloro-10,10-dioxide-thioxanthen-9-one with piperidines and piperazines. nih.gov

Oxidation of the Sulfide Group to Sulfone in Thioxanthen-9-one Derivatives

The sulfide group in the thioxanthen-9-one ring system can be oxidized to a sulfoxide (B87167) or, more commonly, a sulfone (thioxanthen-9-one-10,10-dioxide). smolecule.comossila.com This transformation significantly alters the electronic properties and reactivity of the molecule. ossila.com Common oxidizing agents used for this purpose include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). ossila.comnih.gov For instance, treatment of a thioxanthenone derivative with hydrogen peroxide at 90 °C yields the corresponding sulfone. nih.gov The resulting this compound 10,10-dioxides have been prepared through various methods, including the oxidation of pre-formed thioxanthones. nih.gov

The oxidation of sulfides to sulfones can also be achieved using urea-hydrogen peroxide in the presence of phthalic anhydride. researchgate.net This method provides a metal-free and environmentally benign route to sulfone derivatives. researchgate.net

Formation of Ketyl Radicals as Intermediates

Ketyl radicals are key intermediates in several reactions of thioxanthen-9-one, particularly in reduction and photochemical processes. tandfonline.comresearchgate.net As mentioned earlier, the photoreduction of thioxanthen-9-one by amines proceeds through a charge-transfer intermediate that leads to a thioxanthyl ketyl radical. tandfonline.comscielo.br The formation of this ketyl radical can be observed spectroscopically, for example, by a transient absorption band around 410 nm during laser flash photolysis. scielo.brscielo.br

In the reduction of thioxanthen-9-ones with organotin hydrides like Bu2SnClH, the proposed mechanism involves the formation of a ketyl radical as an intermediate product. tandfonline.com The stability and subsequent reactions of this radical dictate the final product distribution. For instance, the ketyl radical derived from thioxanthen-9-one can dimerize to form a pinacol (B44631) or be further reduced. ufba.br

Photochemistry and Photophysics of Thioxanthen 9 One

Fundamental Photophysical Properties

Thioxanthen-9-one exhibits strong absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. In acetonitrile (B52724), prominent absorption bands are observed at 264 nm and 286 nm in the UV region, and at 348 nm in the visible region. ufba.br Upon photoexcitation, Thioxanthen-9-one efficiently undergoes intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This process is a key feature of its photophysics, leading to high triplet quantum yields. The ISC is facilitated by spin-orbit coupling, and the nature of the lowest excited singlet and triplet states plays a crucial role. The triplet state is described as having a unique absorption with two components, a ³nπ* state and a ³ππ* state.

The efficiency of intersystem crossing is a defining characteristic of thioxanthones, with triplet quantum yields reported to be as high as 85%. For Thioxanthen-9-one specifically, the quantum yield of triplet formation has been determined to be 0.66 in acetonitrile and 0.84 in benzene solutions. researchgate.net This high efficiency is attributed to the presence of the sulfur atom, which enhances spin-orbit coupling, and the near degeneracy of the S₁ (n,π) and T₂ (π,π) states. The mechanism often follows El-Sayed's rule, which favors ISC between states of different orbital character (e.g., ¹nπ* → ³ππ*).

The triplet excited state of Thioxanthen-9-one is readily detectable via transient absorption spectroscopy, typically showing absorption maxima around 375 nm and 520-630 nm. The lifetime of this triplet state is highly dependent on the solvent and the presence of quenchers. In a degassed acetonitrile solution, the triplet lifetime of a derivative, thioxanthen-9-one-10,10-dioxide, has been measured to be approximately 11.5 µs. ufba.br The decay of the triplet state can occur through various pathways, including phosphorescence, intersystem crossing back to the ground state, and quenching by other molecules.

The dynamics of the triplet state are influenced by its character, which is a mixture of n,π* and π,π* configurations. The relative contribution of each character is solvent-dependent. The triplet state can be quenched by various species, including oxygen, β-carotene, and 1,3-cyclohexadiene, often at diffusion-controlled rates. ufba.br Self-quenching of the triplet state can also occur, with a measured rate constant of 5.0 × 10⁷ L mol⁻¹ s⁻¹ in acetonitrile for a dioxide derivative. ufba.br

| Derivative | Solvent | Lifetime (τ) |

|---|---|---|

| Thioxanthen-9-one-10,10-dioxide | Acetonitrile | 11.5 µs |

The quantum yield (Φ) quantifies the efficiency of a particular photochemical or photophysical event. youtube.com For Thioxanthen-9-one, the most significant quantum yield is that of triplet formation (ΦT), which is consistently high across different solvents. In addition to triplet formation, other photochemical processes have associated quantum yields, such as the formation of singlet oxygen. Derivatives of Thioxanthen-9-one have been shown to have quantum yields for the photosensitized production of singlet oxygen that approach unity. nih.govacs.org The quantum yield of photoreduction can also be significant, particularly in the presence of a good hydrogen donor. For instance, the photoreduction of Thioxanthen-9-one by amines leads to the formation of free ions, and the quantum yield of this process can be determined from photocurrent measurements. rsc.org

| Solvent | Triplet Quantum Yield (ΦT) |

|---|---|

| Hexane | 0.85 |

| Benzene | 0.84 |

| Acetonitrile | 0.66 |

| Methanol (B129727) | 0.56 |

The photophysical properties of Thioxanthen-9-one are markedly influenced by the solvent environment. Both solvent polarity and hydrogen-bonding capability can alter the energies of the singlet and triplet excited states, affecting absorption and emission spectra, as well as triplet lifetimes and quantum yields. In general, an increase in solvent polarity leads to a blue-shift in the n,π* absorption band and a red-shift in the π,π* band. This is due to the differential solvation of the ground and excited states.

The composition of the lowest excited triplet state, a mixture of ³nπ* and ³ππ* character, is also sensitive to the solvent. In nonpolar solvents, the ³ππ* state is generally lower in energy, while in polar and protic solvents, the ³nπ* state is stabilized, which can affect the molecule's photochemical reactivity. The triplet lifetime of Thioxanthen-9-one is also solvent-dependent. For instance, in alcohols, the triplet lifetime is shorter compared to aprotic solvents of similar polarity due to hydrogen abstraction from the solvent.

Optically Detected Magnetic Resonance (ODMR) spectroscopy is a powerful technique for studying the triplet state of molecules. aps.orgresearchgate.netarxiv.org ODMR experiments on Thioxanthen-9-one have provided detailed insights into the dynamic properties of its lowest excited triplet state. These studies allow for the determination of the zero-field splitting (ZFS) parameters (D and E), which describe the splitting of the triplet sublevels in the absence of an external magnetic field. researchgate.netnih.gov

ODMR studies have revealed the mechanisms responsible for radiative decay (phosphorescence) and intersystem crossing processes. It has been shown that the different triplet sublevels (Tx, Ty, Tz) have distinct activities in the photophysical processes. The introduction of the sulfur atom has a selective effect on the y sublevel, highlighting the role of spin-orbit coupling localized on the thioether group. Furthermore, vibronic coupling between ¹n,π* and ¹π,π* states is a significant mechanism contributing to the intensity of certain vibronic bands, with the z sublevel showing large activity.

Photochemical Reactivity and Mechanisms

The photochemical reactivity of Thioxanthen-9-one is dominated by the chemistry of its triplet excited state, which possesses a distinct n,π* character at the carbonyl group. This makes the triplet state highly reactive in hydrogen abstraction reactions. When irradiated in the presence of hydrogen donor solvents such as 2-propanol, cyclohexane (B81311), or toluene (B28343), Thioxanthen-9-one undergoes photoreduction to form a pinacol (B44631). ufba.brresearchgate.net The initial step in this reaction is the abstraction of a hydrogen atom from the solvent by the excited triplet state of Thioxanthen-9-one, leading to the formation of a ketyl radical. ufba.br

The triplet state of Thioxanthen-9-one and its derivatives can also be quenched by various electron and hydrogen donors. The quenching rate constants are often diffusion-controlled, indicating a highly reactive triplet state. For example, the quenching by phenols and amines has been extensively studied. With phenols, the mechanism is suggested to involve the initial formation of a hydrogen-bonded triplet exciplex, followed by a coupled electron/proton transfer to yield ketyl and phenoxyl radicals. ufba.br In the case of amines, the reaction can proceed via an electron transfer mechanism, leading to the formation of the radical anion of the thioxanthone and the radical cation of the amine. researchgate.net

| Quencher | Solvent | Quenching Rate Constant (kq) (L mol⁻¹ s⁻¹) |

|---|---|---|

| Methanol | Acetonitrile | 7.1 × 10⁶ |

| Cyclohexane | Acetonitrile | 8.8 × 10⁶ |

| Toluene | Acetonitrile | 1.8 × 10⁸ |

| 1,3-Cyclohexadiene | Acetonitrile | 8.4 × 10⁹ |

| 1,4-Cyclohexadiene | Acetonitrile | 9.1 × 10⁹ |

| Triethylamine | Acetonitrile | 3.1 × 10¹⁰ |

Photoinitiation Mechanisms in Polymerization Processes

Thioxanthen-9-one and its derivatives are highly effective photoinitiators, crucial components in processes that use light to induce polymerization. researchgate.net Upon absorbing light, these molecules trigger chemical reactions that lead to the formation of polymers. Their versatility allows them to be used in various polymerization mechanisms, including both free radical and cationic polymerizations, through either one-component or multi-component systems. mdpi.com

In free radical polymerization (FRP), Thioxanthen-9-one-based compounds typically function as Type II photoinitiators. mdpi.comresearchgate.net The initiation process begins with the Thioxanthen-9-one molecule absorbing light, which promotes it to an excited triplet state. This excited molecule then interacts with a hydrogen donor, commonly a tertiary amine, in a process known as hydrogen abstraction. researchgate.netnih.gov This reaction generates two types of radicals: a ketyl radical from the Thioxanthen-9-one and an aminoalkyl radical from the hydrogen donor. researchgate.net The highly reactive aminoalkyl radicals are primarily responsible for initiating the polymerization of monomers, such as acrylates. nih.govresearchgate.net

Some Thioxanthen-9-one derivatives, such as those incorporating an anthracene (B1667546) moiety, exhibit a different mechanism, especially in the presence of air. researchgate.net The excited triplet state of the initiator is quenched by molecular oxygen to produce singlet oxygen. This singlet oxygen then reacts with the anthracene part of the molecule to form an endoperoxide, which decomposes under heat or light to generate the radicals that initiate polymerization. researchgate.net

Thioxanthen-9-one derivatives also serve as efficient photosensitizers for cationic polymerization (CP), particularly for monomers like epoxides. mdpi.comacs.org In this mechanism, the Thioxanthen-9-one molecule absorbs light and enters an excited state. It then transfers an electron to an onium salt, such as a diphenyliodonium (IOD) or a triarylsulfonium (TAS) salt, which acts as the cationic initiator. mdpi.comacs.orgnih.gov This electron transfer process, known as a photoredox reaction, causes the onium salt to decompose, generating a Brønsted acid (a strong protonic acid). nih.gov This acid then protonates the monomer, creating a cationic active center that propagates the polymerization chain. wikipedia.orgmit.edulibretexts.org The effectiveness of this process is dependent on the redox potentials of the Thioxanthen-9-one derivative and the onium salt. mdpi.com This method allows for the efficient curing of epoxy monomers, even under air. nih.gov

Photoinitiating systems based on Thioxanthen-9-one can be classified as either one-component or two-component systems.

Two-Component Systems: These are the traditional setups where the Thioxanthen-9-one derivative (the photosensitizer) is mixed with a separate co-initiator or hydrogen donor (e.g., an amine like ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) or N-methyldiethanolamine (MDEA)). mdpi.comrsc.org While effective, these systems can be limited by the diffusion rate of the molecules and may face issues like odor, yellowing, and migration of the co-initiator, which can affect the final material's properties. researchgate.netnih.gov

One-Component Systems: To overcome the drawbacks of two-component systems, one-component or intramolecular photoinitiators have been developed. researchgate.net In these molecules, the hydrogen-donating moiety, typically a tertiary amine, is covalently bonded to the Thioxanthen-9-one chromophore. researchgate.netnih.govrsc.org Upon irradiation, these molecules generate the initiating aminoalkyl radicals through an efficient intramolecular hydrogen transfer process. nih.govresearchgate.net This design enhances initiation efficiency, reduces migration of unreacted initiator, and can help overcome oxygen inhibition, a common issue in radical photocuring. nih.govrsc.org

| System Type | Composition | Mechanism | Advantages | Disadvantages |

| One-Component | Thioxanthen-9-one derivative with a covalently bonded hydrogen donor (e.g., amine). nih.govresearchgate.net | Intramolecular hydrogen transfer upon photoexcitation to form radicals. nih.gov | High efficiency, reduced migration, overcomes oxygen inhibition, no need for a separate co-initiator. nih.govrsc.org | Synthesis can be more complex. |

| Two-Component | A mixture of a Thioxanthen-9-one photosensitizer and a separate co-initiator (e.g., amine or onium salt). mdpi.comacs.org | Intermolecular hydrogen abstraction or electron transfer between the two components. mdpi.comnih.gov | Versatile, allows for tuning of components. | Diffusion-limited, potential for migration, odor, and yellowing from the co-initiator. researchgate.netnih.gov |

Triplet Sensitization and Energy Transfer Processes

A key feature of Thioxanthen-9-one's photochemistry is its ability to act as a triplet sensitizer. After absorbing light, it efficiently transitions from its initial excited singlet state to a longer-lived triplet state. nih.govnih.gov This triplet state has sufficient energy (reported as 2.75 eV) to transfer its electronic energy to another molecule, known as an acceptor. chemrxiv.org

This process, called triplet-triplet energy transfer (TTET), occurs predominantly through the Dexter (or exchange) mechanism, which requires close proximity and orbital overlap between the excited Thioxanthen-9-one (the donor) and the acceptor molecule. chemrxiv.orgchemrxiv.org The energy transfer excites the acceptor to its triplet state, which can then undergo its own chemical reactions, while the Thioxanthen-9-one molecule returns to its ground state, acting as a true photocatalyst. rsc.org This property is harnessed in various photochemical applications, including initiating polymerization and driving specific organic reactions. rsc.orgnih.gov The rate of energy transfer is highly dependent on the distance between the donor and acceptor. chemrxiv.orgchemrxiv.org

Generation of Reactive Species upon Light Absorption

Upon absorption of light, Thioxanthen-9-one is promoted to an excited triplet state, which is the precursor to several highly reactive species. The specific species generated depends on the surrounding chemical environment.

Ketyl Radicals: In the presence of a hydrogen donor (like a tertiary amine), the excited triplet Thioxanthen-9-one can abstract a hydrogen atom, resulting in the formation of a this compound-derived ketyl radical. researchgate.netresearchgate.net

Aminoalkyl Radicals: Simultaneously with the formation of ketyl radicals, the hydrogen abstraction process creates radicals from the donor molecule. When tertiary amines are used, this results in highly reactive aminoalkyl radicals, which are potent initiators for free radical polymerization. nih.govresearchgate.net

Acyl Radicals: Thioxanthen-9-one can act as a photocatalyst to generate acyl radicals from aromatic aldehydes. The excited triplet state is a strong enough oxidant to abstract a hydrogen atom from the aldehyde, forming the key acyl radical intermediate.

Singlet Oxygen: In the presence of molecular oxygen, the triplet excited state of Thioxanthen-9-one can be quenched. researchgate.net This energy transfer process excites the ground-state triplet oxygen to the highly reactive singlet oxygen (¹O₂) state. researchgate.net

Photoredox Catalysis

Thioxanthen-9-one and its derivatives have emerged as effective metal-free organic photoredox catalysts. mdpi.comresearchgate.net In a photoredox cycle, the excited Thioxanthen-9-one can either accept or donate an electron, mediating chemical transformations. mdpi.com

For example, it can be used in dual catalytic systems, often paired with a transition metal catalyst like nickel. rsc.orgresearchgate.net In such systems, the Thioxanthen-9-one absorbs visible light and, through energy or electron transfer, facilitates the catalytic cycle of the nickel complex. This approach has been successfully applied to C-N and P-C cross-coupling reactions, such as the amination of aryl halides, allowing these reactions to proceed under mild conditions, often at room temperature and even under sunlight. rsc.orgresearchgate.net The ability of Thioxanthen-9-one to mediate reactions through single-electron transfer, hydrogen atom transfer, or triplet energy transfer makes it a versatile tool in modern synthetic chemistry.

Photochemical Hydrogen Abstraction Mechanisms

Hydrogen abstraction by the triplet excited state of aromatic ketones, including thioxanthen-9-one, is a fundamental and extensively studied photochemical reaction. ufba.br The efficiency of this process is largely dependent on the nature of the lowest triplet excited state, with the n,π* state being significantly more reactive in hydrogen abstraction than the π,π* state. ufba.br For thioxanthen-9-one derivatives, the n,π* character of the carbonyl group contributes to their high reactivity. ufba.br

The mechanism of hydrogen abstraction can vary depending on the hydrogen donor and the solvent. ufba.br In the presence of hydrogen donors like alcohols (e.g., 2-propanol), toluene, or cyclohexane, the photoexcited thioxanthen-9-one can directly abstract a hydrogen atom, leading to the formation of a ketyl radical. ufba.br The mechanism for hydrogen abstraction from phenols is proposed to involve the initial formation of a hydrogen-bonded triplet exciplex, followed by a coupled electron/proton transfer, resulting in the formation of a ketyl radical and a phenoxyl radical. ufba.br Theoretical studies have been employed to elucidate the hydrogen abstraction mechanism between thioxanthene-based photoinitiators and allyl-type monomers, interpreting the results with transition-state theory. frontiersin.orgnih.gov

Electron Transfer Reactions

Photoinduced electron transfer is another key reaction pathway for excited-state thioxanthen-9-one. The interaction of the triplet excited state of thioxanthen-9-one with suitable electron donors, such as amines, can lead to the formation of a radical ion pair. For instance, the reaction between triplet thioxanthen-9-one and diphenylamine (B1679370) has been shown to proceed via an electron transfer mechanism, which is then followed by a protonation process. aip.org

The quenching of the thioxanthen-9-one triplet state by amines like triethylamine can occur at diffusion-controlled rates, indicating a highly efficient electron transfer process. ufba.br The solvent can play a role in the dynamics of these reactions; however, in the case of the reaction with diphenylamine, the quenching rate constants show only a slight decrease with increasing water content in acetonitrile, suggesting a minor role of solvent polarity in this specific electron transfer event. aip.org This implies that the nπ* and ππ* triplet states of thioxanthen-9-one have similar abilities to accept an electron from diphenylamine. aip.org

Spectroscopic Characterization in Photochemistry

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a fundamental tool for characterizing the ground-state electronic properties of thioxanthen-9-one and its derivatives. These compounds typically exhibit strong absorption in the UV and visible regions of the electromagnetic spectrum. acs.org The absorption of thioxanthen-9-one-based compounds in the visible range, particularly between 400 and 500 nm, is a key feature that enables their use as photocatalysts with visible light sources. acs.org Derivatives of thioxanthen-9-one are characterized by high molar extinction coefficients in this region. acs.org The specific absorption maxima can be influenced by the solvent and the presence of various substituents on the thioxanthen-9-one core. researchgate.net

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

| Thioxanthen-9-one derivatives | Not Specified | 400-500 | acs.org |

| Thioxanthen-9-one initiators | DMSO | Not specified, but spectra provided | researchgate.net |

Nanosecond Transient Absorption Spectroscopy

Nanosecond transient absorption spectroscopy is a powerful technique for studying the short-lived excited states and reactive intermediates generated upon photoexcitation of thioxanthen-9-one. yale.edunih.gov This method allows for the direct observation and kinetic analysis of species such as triplet states and radicals. nih.gov

Upon laser flash photolysis, thioxanthen-9-one in solution gives rise to a transient absorption spectrum characteristic of its triplet excited state. ufba.br For a derivative like thioxanthen-9-one-10,10-dioxide in acetonitrile, the triplet state exhibits absorption maxima at 375 and 520 nm with a lifetime of 11 µs. ufba.br In the presence of hydrogen donors, the formation of a long-lived transient species assigned to the ketyl radical can be observed. ufba.br For instance, in 2-propanol, the ketyl radical derived from thioxanthen-9-one-10,10-dioxide shows an absorption maximum at 530 nm. ufba.br The pH of the solution can also influence the photochemical kinetics, with different primary products and subsequent reaction pathways being observed in strongly acidic conditions compared to weakly acidic or alkaline solutions. aip.org In studies involving electron transfer reactions, such as with diphenylamine, transient absorption spectroscopy has been used to identify and assign absorption bands to the triplet thioxanthen-9-one, the thioxanthen-9-one ketyl radical (TXH•), the radical anion (TX•−), and the diphenylamine radical cation (DPA•+). aip.org

| Transient Species | Solvent | Absorption Maxima (λmax, nm) | Reference |

| Triplet thioxanthen-9-one-10,10-dioxide | Acetonitrile | 375, 520 | ufba.br |

| Ketyl radical of thioxanthen-9-one-10,10-dioxide | 2-Propanol | 530 | ufba.br |

| Thioxanthen-9-one radical anion (TX•−) | Aqueous Acetonitrile | Not specified | aip.org |

| Thioxanthen-9-one ketyl radical (TXH•) | Aqueous Acetonitrile | Not specified | aip.org |

Electron Spin Resonance (ESR) Studies of Photochemical Mechanisms

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, making it an invaluable tool for studying the photochemical mechanisms of Thioxanthen-9-one. bgsu.edunih.gov Upon photoexcitation, Thioxanthen-9-one acts as a Type II photoinitiator, meaning it requires a co-initiator, typically a hydrogen or electron donor, to generate the radical species necessary for initiating polymerization. rsc.org ESR spectroscopy allows for the direct observation and identification of these transient radical intermediates, providing crucial insights into the initiation process. bgsu.edu

When Thioxanthen-9-one is irradiated with UV light in the presence of a hydrogen donor (like an amine), it undergoes a transition to an excited triplet state (³TX*). This excited state can then abstract a hydrogen atom from the donor molecule. This process results in the formation of a Thioxanthen-9-one ketyl radical (TXH•) and a radical derived from the co-initiator. Time-resolved ESR (TR-ESR) spectroscopy is particularly powerful for these studies as it can capture the spectra of these short-lived radicals immediately after a laser pulse. bgsu.edu

For example, in studies involving amine co-initiators, ESR spin trapping experiments are frequently employed. A "spin trap" molecule, such as Phenyl-N-t-butylnitrone (PBN), reacts with the highly transient primary radicals to form more stable nitroxide radicals, which can be more easily detected and characterized by ESR. The resulting ESR spectrum's hyperfine coupling constants provide structural information about the trapped radical, confirming the photochemical mechanism. nih.govresearchgate.net

The combination of ESR and time-resolved ESR techniques provides unequivocal identification of the primary and secondary transient radicals formed during photoinitiation. researchgate.net This direct evidence is fundamental to understanding the efficiency and pathways of radical generation, which is a key factor in the performance of Thioxanthen-9-one-based photoinitiating systems. bgsu.edu

Real-time FTIR for Monitoring Photopolymerization Kinetics

Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful analytical method used to monitor the kinetics of photopolymerization reactions initiated by Thioxanthen-9-one. researchgate.net This technique allows for the continuous, in-situ tracking of the chemical conversion of liquid monomer into solid polymer upon exposure to light. thermofisher.comkaplanscientific.nl The primary advantage of RT-FTIR is its ability to provide immediate data on the rate and extent of polymerization. researchgate.netthermofisher.com

The methodology typically involves monitoring the disappearance of a specific infrared absorption band characteristic of the reactive monomer functional group. For acrylate (B77674) monomers, a common choice for systems initiated by Thioxanthen-9-one, the carbon-carbon double bond (C=C) stretching vibration is often monitored. researchgate.netkaplanscientific.nl As the polymerization proceeds, these double bonds are consumed, leading to a decrease in the intensity of their corresponding IR absorption peak.

By plotting the conversion of the functional group against time, detailed kinetic profiles can be generated. These profiles provide critical information, such as the induction time, the rate of polymerization, and the final monomer conversion. acs.org For instance, the polymerization kinetics of a resin containing an acrylate monomer can be followed by observing the decrease of the C=C wagging band around 810 cm⁻¹. kaplanscientific.nl Studies have shown that with efficient photoinitiator systems, high conversions of over 90% can be achieved within seconds of irradiation. kaplanscientific.nl

The data obtained from RT-FTIR is crucial for optimizing photopolymerization formulations. Factors such as the concentration of Thioxanthen-9-one, the type and concentration of the co-initiator (e.g., amines or iodonium (B1229267) salts), and the intensity of the light source directly impact the polymerization kinetics. acs.orgnih.gov RT-FTIR allows researchers to systematically investigate these variables to achieve desired curing speeds and material properties. researchgate.netacs.org

Table 1: Example Data from RT-FTIR Monitoring of Acrylate Photopolymerization This table is illustrative and based on typical results reported in kinetic studies.

| Irradiation Time (seconds) | Monomer Conversion (%) |

|---|---|

| 0 | 0 |

| 5 | 45 |

| 10 | 75 |

| 15 | 92 |

Cyclic Voltammetry for Photochemical Mechanism Investigation

Cyclic Voltammetry (CV) is an electrochemical technique widely used to investigate the electron transfer processes that are fundamental to the photochemical mechanisms of Thioxanthen-9-one. sciepub.comresearchgate.net As a photoinitiator, Thioxanthen-9-one's function often relies on a photoinduced electron transfer between its excited state and a co-initiator. researchgate.net CV provides essential data on the reduction and oxidation potentials of the molecules involved, which helps to determine the thermodynamic feasibility of these electron transfer reactions. acs.orgsciepub.com

In a typical CV experiment, the potential applied to an electrode is scanned linearly in a cyclic manner, and the resulting current is measured. researchgate.net For Thioxanthen-9-one and its derivatives, CV is used to determine their reduction potentials (E_red). Similarly, the oxidation potentials (E_ox) of electron donors, such as amines, are also measured. acs.org

The free energy change (ΔG_et) for the electron transfer process can be estimated using the Rehm-Weller equation, which incorporates these electrochemically determined potentials along with the excited state energy of the photosensitizer (Thioxanthen-9-one). A negative value for ΔG_et indicates that the electron transfer is thermodynamically favorable.

Electrochemical studies have shown that the substitution pattern on the Thioxanthen-9-one ring can significantly influence its reduction potential, thereby affecting its efficiency as a photosensitizer. acs.org For example, the electrochemical reduction of 2-Methyl-9H-thioxanthene-9-one has been studied to understand the formation of its radical anion, a key intermediate in the photochemical process. rsc.org By correlating the electrochemical properties with polymerization efficiency, CV serves as a predictive tool for designing novel and more effective photoinitiating systems based on the Thioxanthen-9-one scaffold. acs.orgnih.gov

Table 2: Electrochemical Potentials of Selected Thioxanthen-9-one Derivatives Data is compiled from representative studies and presented for illustrative purposes.

| Compound | Oxidation Potential (E_ox vs Ag/AgCl) [V] | Reduction Potential (E_red vs Ag/AgCl) [V] |

|---|---|---|

| Thioxanthen-9-one (TX) | Not Applicable | -1.15 |

| 2-Isopropylthioxanthen-9-one | Not Applicable | -1.18 |

| 2-Chlorothioxanthen-9-one | Not Applicable | -1.05 |

Biological and Biomedical Applications of Thioxanthen 9 One Derivatives

Anticancer and Antitumor Research

The core tricyclic structure of thioxanthen-9-one has proven to be a versatile template for developing novel antitumor agents. researchgate.netuni.lu Scientific inquiry has focused on several mechanisms through which these derivatives exert their anticancer effects, including the direct inhibition of cancer cell proliferation, the induction of programmed cell death pathways, and interference with critical cellular machinery required for tumor growth and survival.

Inhibition of Cancer Cell Growth and Proliferation

Thioxanthen-9-one derivatives have demonstrated significant activity in inhibiting the growth and proliferation of various human tumor cell lines.

A notable example is the aminated thioxanthone derivative, 1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one (TXA1) . In a study, this compound, along with five other aminated thioxanthones, exhibited GI₅₀ (the concentration required to inhibit cell growth by 50%) values below 10 μM in the K562 chronic myelogenous leukemia cell line. ontosight.ai Specifically, TXA1 (referred to as compound 37 in the study) showed a GI₅₀ concentration of 1.90 μM in the doxorubicin-resistant K562Dox cell line, which was six times lower than that of doxorubicin (B1662922) itself. ontosight.ai

Another derivative, 1-{[2-(1H-benzimidazol-2-yl)ethanamine]-4-propoxy-9H-thioxanthen-9-one} (compound 45) , also showed potent activity, significantly sensitizing the resistant K562Dox cell line to doxorubicin. ontosight.ai

Furthermore, tetracyclic thioxanthene (B1196266) derivatives have also been synthesized and tested for their antiproliferative capabilities. In a panel of solid tumor cell lines—MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and A375-C5 (melanoma)—several compounds showed promise. nih.gov Two compounds, designated 11 and 14 in the study, emerged as particularly effective, with GI₅₀ values in the range of 5–7 µM and 8–11 µM, respectively, across all three cell lines. nih.gov The lead compound from a previous study, known as compound 4 , also proved to be a potent inhibitor for these three solid tumor cell lines. researchgate.net

The table below summarizes the growth inhibition data for selected thioxanthene derivatives.

| Compound | Cancer Cell Line | Activity (GI₅₀) | Reference |

|---|---|---|---|

| 1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one (TXA1) | K562Dox (Doxorubicin-Resistant Leukemia) | 1.90 μM | ontosight.ai |

| Tetracyclic Thioxanthene (Compound 11) | A375-C5, MCF-7, NCI-H460 | 5-7 µM | nih.gov |

| Tetracyclic Thioxanthene (Compound 14) | A375-C5, MCF-7, NCI-H460 | 8-11 µM | nih.gov |

Modulation of Autophagy and Apoptosis in Tumor Cell Lines

A key mechanism through which thioxanthen-9-one derivatives exert their antitumor effects is the modulation of cellular degradation and death pathways, specifically autophagy and apoptosis.

The derivative TXA1 has been a focal point of such mechanistic studies. Research has shown that TXA1 can decrease the viability of melanoma cells by modulating autophagy. nih.govuni.lu At its GI₅₀ concentration (3.6 μM), TXA1 was found to induce autophagy in A375-C5 melanoma cells, while at double this concentration, it triggered apoptosis. nih.gov The induction of autophagy was confirmed by the observation of autophagic structures through transmission electron microscopy and an increase in the levels of the autophagy marker LC3-II. nih.gov This effect on autophagy is considered a potential mechanism for inducing tumor cell death. uni.lu

Further studies have reinforced these findings, showing that TXA1's antitumor potential in various human tumor cell lines, including melanoma and breast cancer, is linked to its ability to modulate both autophagy and apoptosis. researchgate.netiiab.me This dual activity makes it a promising lead compound for developing new cancer therapies that target these fundamental cellular processes. researchgate.netnih.gov

Impact on DNA Synthesis and Mammalian Topoisomerase Type II

Certain thioxanthen-9-one derivatives have been shown to interfere with DNA replication and the function of crucial enzymes involved in maintaining DNA topology, such as mammalian topoisomerase type II. wikipedia.orgnih.gov

The early this compound compounds, lucanthone (B1684464) and its metabolite hycanthone (B1673430) , were identified as agents capable of intercalating into the DNA double helix. scispace.comwikipedia.org This physical insertion between DNA base pairs can disrupt DNA processes. Furthermore, these compounds were found to be inhibitors of both RNA synthesis and the activity of DNA topoisomerases I and II. scispace.comnih.gov Topoisomerase II is an essential enzyme for resolving DNA tangles and supercoils during replication, transcription, and chromosome segregation. Its inhibition can lead to the accumulation of DNA strand breaks and ultimately trigger cell death in rapidly dividing cancer cells. vwr.com The ability of some members of the thioxanthen-9-one family to preferentially inhibit DNA synthesis and mammalian topoisomerase type II is considered a key aspect of their mechanism of action. wikipedia.orgnih.gov

Inhibition of BRCA1 and BACH1 Interaction

A more targeted approach in thioxanthen-9-one research has been the development of molecules that disrupt specific protein-protein interactions critical for cancer cell survival. One such interaction is between the breast cancer susceptibility gene 1 (BRCA1) and BACH1 (BTB and CNC homology 1). nih.govalfa-chemistry.com The BRCA1 protein is a key player in DNA repair, cell cycle regulation, and tumor suppression. nih.govscitoys.com It interacts directly with the helicase-like protein BACH1, and this interaction is important for BRCA1's function in double-strand break repair. alfa-chemistry.comscitoys.com

Researchers have synthesized and screened libraries of thioxanthen-9-one-10,10-dioxide derivatives for their ability to inhibit the BRCA1-BACH1 interaction. nih.govnih.gov In one study, a fluorescence polarization assay was used to screen novel compounds synthesized from 3-chlorothioxanthen-9-one-10,10-dioxide and 3-carboxylic acid thioxanthen-9-one-10,10-dioxide. nih.gov This screening identified three compounds—1h, 1i, and 1b —that exhibited moderate inhibitory activity against the BRCA1-BACH1 interaction, with Kᵢ (inhibition constant) values of 38 ± 1 μM, 30 ± 6 μM, and 39 ± 3 μM, respectively. nih.gov The inhibition of this interaction represents a promising strategy for targeting DNA repair pathways in cancer cells. nih.govnih.gov

| Compound | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|

| Compound 1h | 38 ± 1 μM | nih.gov |

| Compound 1i | 30 ± 6 μM | nih.gov |

| Compound 1b | 39 ± 3 μM | nih.gov |

Studies in Mouse Xenograft Tumor Models

To validate the in vitro findings, the antitumor efficacy of thioxanthen-9-one derivatives has been evaluated in preclinical animal models.

The soluble salt of TXA1, TXA1.HCl , was investigated in a mouse xenograft model of non-small cell lung cancer (NSCLC) using NCI-H460 cells. iiab.me The study demonstrated that treatment with TXA1.HCl significantly reduced the growth of the tumor xenografts in nude mice. iiab.me Importantly, the treatment did not cause significant signs of toxicity in the mice, as indicated by stable body weight throughout the experiment. iiab.me These in vivo results corroborate the in vitro data and support the potential of TXA1 as a lead compound for cancer treatment. researchgate.netiiab.me The antitumor activity in this model was also linked to the compound's effect on cholesterol localization within the tumor cells. iiab.me

Evaluation of Thioxanthen-9-one-10,10-Dioxide Derivatives for Antitumor Activity

The oxidation of the sulfur atom in the thioxanthen-9-one scaffold to a sulfone (10,10-dioxide) has been explored as a strategy to generate new derivatives with potentially useful biological activities. nih.gov This class of compounds has been investigated for various properties, including antitumor activity. nih.govuni.lu

The synthesis of libraries based on the tricyclic thioxanthen-9-one-10,10-dioxide scaffold allows for the introduction of diverse functional groups, particularly at the 3-position, to enhance properties like solubility and biological activity. nih.gov Studies have involved the synthesis of 3-substituted derivatives from precursors like 3-chlorothioxanthen-9-one-10,10-dioxide and 3-carboxylic acid thioxanthen-9-one-10,10-dioxide . nih.gov While a primary goal of one such library was to find inhibitors of the BRCA1-BACH1 interaction, the general approach of using the thioxanthen-9-one-10,10-dioxide scaffold is part of a broader strategy in drug discovery to generate novel structures for lead optimization in cancer research. nih.gov For instance, other research has focused on synthesizing 3-substituted-4-chloro-thioxanthen-9-one-10,10-dioxide derivatives, which have shown potent anticancer activities against several cancer cell lines.

Antiparasitic Activity

Thioxanthen-9-one derivatives have a significant history in the treatment of parasitic diseases, most notably schistosomiasis. wikipedia.org Lucanthone, a derivative of thioxanthen-9-one, was developed as an oral medication for this debilitating disease caused by trematodes of the genus Schistosoma. wikipedia.orgnih.gov Subsequent research revealed that lucanthone itself is a prodrug, which is metabolized in the body to its active form, hycanthone. wikipedia.orgnih.gov

Hycanthone, the 4-hydroxymethyl metabolite of lucanthone, proved to be a more potent antischistosomal agent than its parent compound and was effective when administered parenterally. annualreviews.orgajtmh.org It demonstrated high activity in experimental models of Schistosoma mansoni infection in mice and hamsters. ajtmh.org The primary mechanism of action for both lucanthone and hycanthone involves the inhibition of nucleic acid synthesis in the parasite. annualreviews.orgajtmh.org These compounds act as DNA intercalating agents, meaning they insert themselves between the base pairs of the parasite's DNA, which in turn interferes with DNA-dependent RNA polymerase and disrupts RNA synthesis. nih.govannualreviews.orgwikipedia.orgebi.ac.uk This action ultimately leads to the paralysis and death of the parasite. wikipedia.org Hycanthone is also known to interfere with the parasite's nerve function by inhibiting acetylcholinesterase. wikipedia.orgnih.gov

Despite its efficacy, the clinical use of hycanthone was discontinued (B1498344) due to significant side effects. nih.govnih.govlumenlearning.com

Table 1: Comparison of Lucanthone and Hycanthone as Antischistosomal Agents

| Feature | Lucanthone | Hycanthone |

| Role | Prodrug. wikipedia.org | Active metabolite. wikipedia.orgnih.gov |

| Potency | Less active. nih.gov | More potent antischistosomal agent. annualreviews.orgajtmh.org |

| Mechanism | DNA intercalation, inhibition of RNA synthesis (via hycanthone). nih.govannualreviews.org | DNA intercalation, inhibition of RNA synthesis, inhibition of acetylcholinesterase. annualreviews.orgwikipedia.orgebi.ac.uk |

| Administration | Oral. ajtmh.org | Parenteral (intramuscular). nih.govannualreviews.org |

| Clinical Status | Replaced by newer drugs. nih.gov | Discontinued due to side effects. nih.govnih.gov |

Antimicrobial and Antifungal Properties

Beyond their antiparasitic applications, thioxanthen-9-one derivatives have emerged as a versatile scaffold for the development of agents targeting microbial and fungal pathogens. ontosight.aiontosight.ainih.gov

Derivatives of thioxanthen-9-one have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. researchgate.net Research has shown their effectiveness against strains such as Staphylococcus aureus and Enterococcus faecalis. researchgate.netnih.gov Some compounds have exhibited significant activity against clinically relevant resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, the derivative 1-[2-(diethylamino)ethyl]-amino-4-propoxy-9H-thioxanthen-9-one (also known as TxA1) has shown potent antibacterial activity. nih.gov While generally more effective against Gram-positive bacteria, some derivatives have also shown activity against Gram-negative species like Haemophilus influenzae. researchgate.net

Table 2: Antibacterial Spectrum of Selected Thioxanthen-9-one Derivatives

| Bacterial Species | Type | Activity Noted |